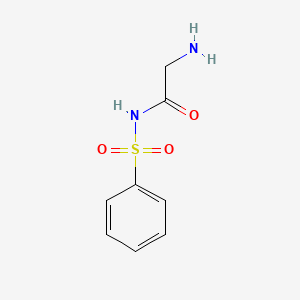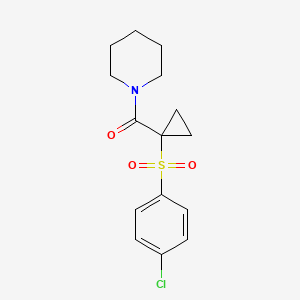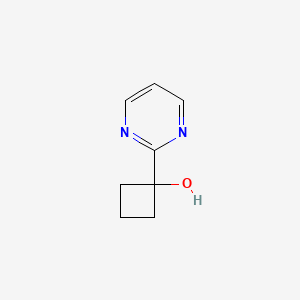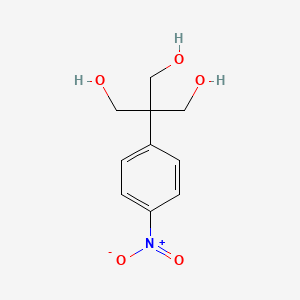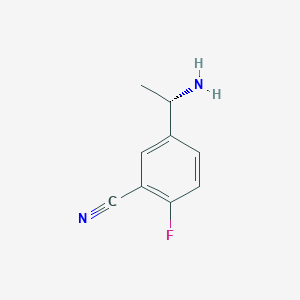
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile is a chiral organic compound that features a fluorine atom and a nitrile group attached to a benzene ring, with an aminoethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile typically involves the asymmetric synthesis of α-chiral primary amines. One of the state-of-the-art methods includes the use of catalytic asymmetric synthesis, which allows for the direct formation of enantiopure primary amines from NH imines . This method is advantageous due to its atom-economical and cost-effective nature.
Industrial Production Methods
Industrial production methods for this compound may involve the use of engineered transaminase polypeptides, which have been shown to convert substrates like 3’-hydroxyacetophenone to (S)-3-(1-aminoethyl)-phenol with high enantiomeric excess and conversion rates .
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-5-(1-Aminoethyl)-2-fluorobenzonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a chiral ligand in asymmetric synthesis.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optoelectronic properties
Mechanism of Action
The mechanism of action of (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile involves its interaction with specific molecular targets and pathways. For example, it may interact with lipid bilayers, altering their charge and ion permeability, which can affect the activity of membrane-associated proteins . This interaction can lead to various biological effects, including antiviral activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-5-(1-Aminoethyl)-2-fluorobenzonitrile include:
- (S)-3-(1-Aminoethyl)-phenol
- (S)-3-(1-Aminoethyl)aniline
- (S)-3-(1-Aminoethyl)-pyridin-1-ium
Uniqueness
What sets this compound apart from these similar compounds is the presence of the fluorine atom and the nitrile group, which confer unique chemical properties and reactivity.
Properties
CAS No. |
870849-70-0 |
|---|---|
Molecular Formula |
C9H9FN2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
5-[(1S)-1-aminoethyl]-2-fluorobenzonitrile |
InChI |
InChI=1S/C9H9FN2/c1-6(12)7-2-3-9(10)8(4-7)5-11/h2-4,6H,12H2,1H3/t6-/m0/s1 |
InChI Key |
GLURPDBYZSVCJQ-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)F)C#N)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


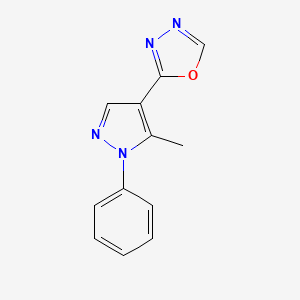
![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid, 4-methoxy-](/img/structure/B13116062.png)
![4'-(Aminomethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13116073.png)
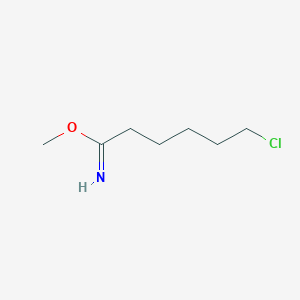
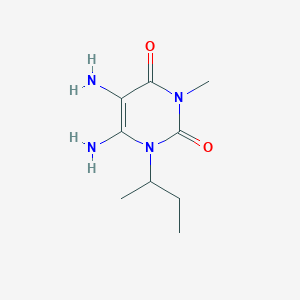
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
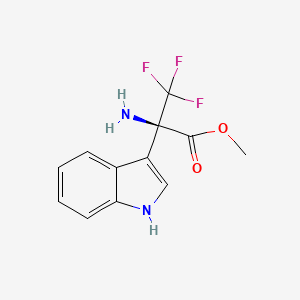
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
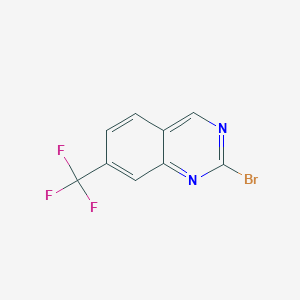
![6-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B13116095.png)
